2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol is an organic compound with the molecular formula C10H18N2O. This compound features a unique structure that includes both an amino group and a pyrrole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl]acetamide, which is then hydrolyzed to yield the desired product . This method is advantageous due to its relatively simple steps and high product purity.
Industrial Production Methods
For industrial production, the process typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored for its efficiency and scalability, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1-Butanol, 2-amino-: Another similar compound, but with different functional groups and reactivity.
Uniqueness
The presence of both an amino group and a pyrrole ring in 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(1-methylpyrrol-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-10(11,8-13)6-5-9-4-3-7-12(9)2/h3-4,7,13H,5-6,8,11H2,1-2H3 |
InChI Key |
MGKHZGPSGAFREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CN1C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.